![molecular formula C18H15N5O2S2 B4619593 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4619593.png)
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide involves various strategies, including the cyclodehydration of thiosemicarbazides and the interaction with haloalkanes in the presence of an equivalent amount of alkali in alcoholic medium. For example, novel 1-[[4-(4-bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-yl]mercaptoacetyl]-4-alkyl/aryl-3-thiosemicarbazides were synthesized from 4-(4-bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-ylmercaptoacetylhydrazide with substituted isothiocyanates (Terzioğlu Klip et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds often features a skew-boat conformation of the thiadiazine ring, while the triazole and furyl rings are essentially planar. The phenyl group can be significantly twisted out of the plane of the triazole ring, indicating a complex three-dimensional arrangement that can influence its reactivity and interactions (Ozbey et al., 2000).
Chemical Reactions and Properties
The chemical reactions of 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide and its analogs can involve various transformations, including thiocyanation, halogenation, dehalogenation, transhalogenation, and nitration. These reactions are highly dependent on the substituents and conditions applied, allowing for the functionalization and derivation of the core structure in multiple ways (Saldabol et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystallinity, are crucial for their application and handling. These properties can be influenced by the molecular structure and the nature of substituents attached to the core rings.
Chemical Properties Analysis
Chemical properties, such as reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, are essential aspects of these compounds. For example, the reactivity of (2-furyl)carbene complexes derived from related compounds in cyclopropanation reactions with alkenes underlines the versatile chemical properties that these structures can exhibit (Miki et al., 2004).
Scientific Research Applications
Antifungal Activity
- Compounds including 2-[4-(4-bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-yl]mercaptomethyl-5-alkyl/arylamino-1,3,4-thiadiazoles demonstrated in vitro antifungal activity against several fungal strains, such as Microsporum gypseum, Trichophyton mentagrophytes, and Candida albicans, showing varying degrees of effectiveness (Terzioğlu Klip et al., 2010).
Anticancer Agents
- Novel pharmacophores containing the thiazole moiety, which is structurally related to the chemical , were synthesized and evaluated as potent anticancer agents. These compounds showed significant in vitro activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Chemical Synthesis and Modification
- Studies focused on bromination, thiocyanation, and other chemical modifications of 2-substituted 4-(2-furyl)thiazoles, which are structurally related to the compound . These modifications explored the directional control of chemical reactions and formation of various derivatives (Saldabol et al., 2002).
Antimicrobial Activity
- Some novel 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines, structurally related to the compound , were synthesized and evaluated as antibacterial agents. These compounds showed notable activities against certain bacteria and fungi, but only at higher concentrations (Reddy et al., 2010).
Antimicrobial and Nematicidal Agents
- A series of triazolo[4,3-c]quinazolinylthiazolidinones, structurally related to the compound , were synthesized and evaluated for antimicrobial and nematicidal activities, showing significant properties against tested microorganisms and nematodes (Reddy et al., 2016).
properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c1-12(16(24)20-17-19-9-11-26-17)27-18-22-21-15(14-8-5-10-25-14)23(18)13-6-3-2-4-7-13/h2-12H,1H3,(H,19,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUJOQMRLKHCSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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